2-(1H-imidazol-2-yl)piperidine
Overview
Description
2-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
- Electrochemical and Thermodynamic Applications : Benzimidazole derivatives, including compounds related to 2-(1H-imidazol-2-yl)piperidine, have been studied for their action as corrosion inhibitors for steel in hydrochloric acid. These studies involve electrochemical techniques, thermodynamic measurements, and quantum chemical calculations (Yadav et al., 2016).
Anti-inflammatory Applications
- Novel Anti-Inflammatory Agents : Research has identified 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potential anti-inflammatory agents, with some compounds showing significant inhibition of NO and TNF-α production (Li et al., 2015).
Neuroscience Research
- NMDA Receptor Ligands : Studies have found that compounds like 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine act as antagonists of the NMDA receptor, with potential implications in Parkinson's disease research (Wright et al., 1999).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Various studies focus on synthesizing new compounds containing the imidazole scaffold, including 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, and evaluating their antimicrobial activity against different bacterial and fungal species (Parmar et al., 2018).
Drug Discovery and Development
- ALK Inhibitors for Cancer Treatment : Research into anaplastic lymphoma kinase (ALK) inhibitors has explored compounds related to this compound for potential cancer treatment applications. This includes studies on the pharmacokinetics and metabolic pathways of these compounds (Teffera et al., 2013).
Chemical Synthesis and Characterization
- Development of Synthetic Methods : Researchers have developed complementary syntheses for CGRP receptor antagonist substructures that include 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a component structurally related to this compound (Leahy et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-(1H-imidazol-2-yl)piperidine are V600E-BRAF and Phosphatidylinositol-3-kinases (PI3K) . V600E-BRAF is a major protein target involved in various types of human cancers . PI3Ks are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit V600E-BRAF kinase, competing with vemurafenib at the active site . The compound’s interaction with PI3K leads to the phosphorylation of Akt, a serine/threonine kinase .
Biochemical Pathways
The compound affects the MAPK pathway and the PI3K/Akt pathway . The MAPK pathway is often amplified in cancers and contributes to oncogenesis . The PI3K/Akt pathway is involved in various cellular processes, including cell growth and survival .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting V600E-BRAF kinase, it can potentially suppress the growth of cancer cells . Its interaction with PI3K can influence cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This solubility can affect its distribution in the body and its interaction with its targets.
Safety and Hazards
Future Directions
There are several future directions for research on “2-(1H-imidazol-2-yl)piperidine”. One area of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapy drugs. Another direction is the development of new drugs that overcome the problems of antimicrobial resistance .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDDUPLCDQOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654969 | |
Record name | 2-(1H-Imidazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933725-12-3 | |
Record name | 2-(1H-Imidazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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